molecular formula C21H20N2O3 B3949249 2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone

2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone

Cat. No. B3949249
M. Wt: 348.4 g/mol
InChI Key: SAMGDIXQYSZAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is widely used in scientific research due to its ability to act as an electron acceptor and donor.

Mechanism of Action

2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone acts as an electron acceptor and donor, which allows it to participate in various physiological processes. It is involved in the synthesis of several important proteins, including blood clotting factors and bone proteins. This compound also plays a role in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as superoxide dismutase and catalase, which are involved in the antioxidant defense system. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations, including its potential toxicity at high doses and its instability in the presence of light and air.

Future Directions

There are several future directions for research on 2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied in scientific research due to its potential health benefits. It has been shown to have antioxidant, anticancer, and anticoagulant properties. This compound has also been used in the treatment of certain medical conditions, such as hypoprothrombinemia, a blood clotting disorder.

properties

IUPAC Name

2-(2-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-6-2-5-9-17(14)22-18-19(23-10-12-26-13-11-23)21(25)16-8-4-3-7-15(16)20(18)24/h2-9,22H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMGDIXQYSZAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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